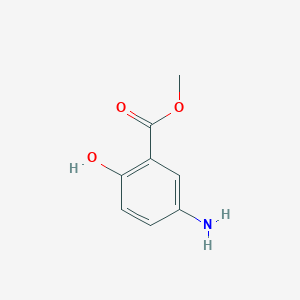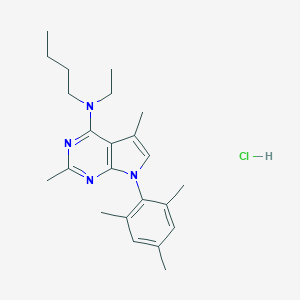
CP 154526
描述
CP 154526 是一种强效且选择性的非肽类促肾上腺皮质激素释放激素受体 1 (CRH1) 拮抗剂。 它由辉瑞公司开发,并在各种中枢神经系统疾病(包括焦虑、抑郁和药物滥用)的潜在治疗应用方面得到广泛研究 .
科学研究应用
CP 154526 由于其对 CRH1 受体的选择性拮抗作用,已广泛应用于科学研究。其一些关键应用包括:
作用机制
CP 154526 通过选择性结合并拮抗 CRH1 受体发挥作用。该受体参与下丘脑-垂体-肾上腺 (HPA) 轴,该轴调节机体对压力的反应。通过阻断 CRH1 受体,this compound 抑制促肾上腺皮质激素 (ACTH) 的释放,以及随后肾上腺释放的糖皮质激素。 这会导致压力诱发的生理和行为反应降低 .
生化分析
Biochemical Properties
CP 154526 Hydrochloride is known to block CRF-induced adenylate cyclase activation . It interacts with CRF1 receptors, with Ki values of 2.7 nM for CRF1 and >10000 nM for CRF2 receptors . This indicates a high degree of selectivity for the CRF1 receptor. The nature of these interactions involves the binding of this compound Hydrochloride to the CRF1 receptor, thereby inhibiting the activation of adenylate cyclase .
Cellular Effects
This compound Hydrochloride has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF . This suggests that it can influence cell function by modulating cell signaling pathways associated with the HPA axis. It also antagonizes CRF- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects .
Molecular Mechanism
The molecular mechanism of action of this compound Hydrochloride involves its binding to the CRF1 receptor, which leads to the inhibition of adenylate cyclase activation . This prevents the conversion of ATP to cyclic AMP, thereby reducing the intracellular levels of cyclic AMP. This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound Hydrochloride has been shown to have long-term effects on cellular function. For example, it has been demonstrated to decrease immobility time in the forced swim test in a rat model of depressive-like behavior when administered at a dose of 10 mg/kg, twice per day for 14 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound Hydrochloride have been shown to vary with different dosages. For instance, it has been found to increase the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg . At higher doses (15 and 30 mg/kg), it has been shown to decrease stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats .
Metabolic Pathways
The specific metabolic pathways that this compound Hydrochloride is involved in are not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be involved in the regulation of the HPA axis and associated metabolic processes .
Subcellular Localization
The subcellular localization of this compound Hydrochloride is not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
准备方法
CP 154526 的合成涉及多个步骤,从制备吡咯并[2,3-d]嘧啶核心结构开始。合成路线通常包括以下步骤:
吡咯并[2,3-d]嘧啶核的形成: 这涉及在受控条件下使适当的前体环化。
取代基的引入: 通过一系列取代反应引入各种取代基,例如丁基、乙基和三甲基苯基。
化学反应分析
CP 154526 会发生多种类型的化学反应,包括:
取代反应: 在其合成过程中引入各种取代基涉及亲核取代反应。
氧化和还原: 虽然没有广泛记录 this compound 的具体氧化和还原反应,但这些类型的反应在类似化合物的修饰中很常见。
相似化合物的比较
CP 154526 通常与其他 CRH1 受体拮抗剂进行比较,例如安塔拉明和培塞芬特。虽然所有这些化合物都具有阻断 CRH1 受体的能力,但 this compound 在其高选择性和效力方面是独特的。一些类似的化合物包括:
安塔拉明: 另一种 CRH1 受体拮抗剂,在与压力相关的疾病中具有类似的应用.
培塞芬特: 一种 CRH1 受体拮抗剂,已研究其在治疗焦虑和抑郁中的潜力.
SSR149415: 一种 V1b 拮抗剂,已在啮齿动物焦虑和抑郁模型中与 this compound 进行比较.
This compound 因其对 CRH1 受体的高选择性和在临床前研究中的广泛使用而脱颖而出。
属性
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBNCJWNENFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018042 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257639-98-8 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


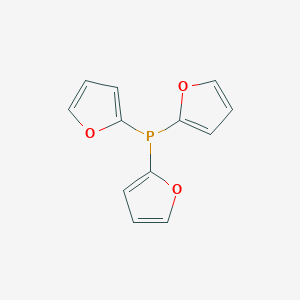
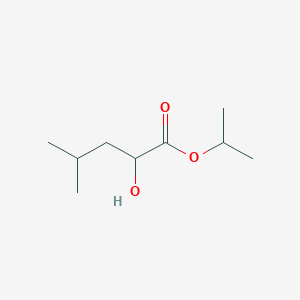
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
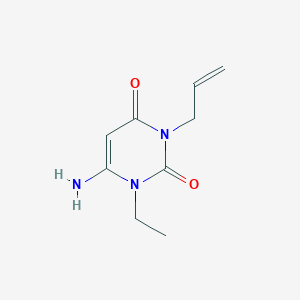
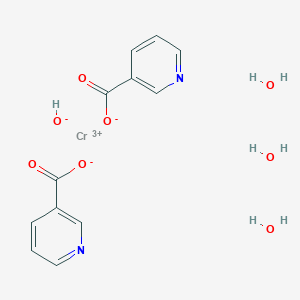
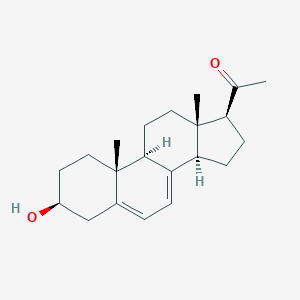
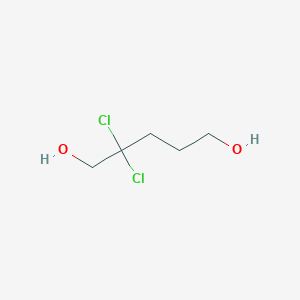
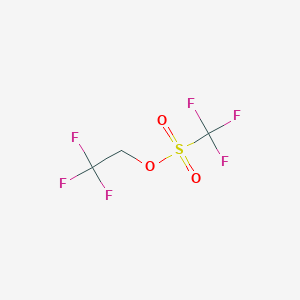
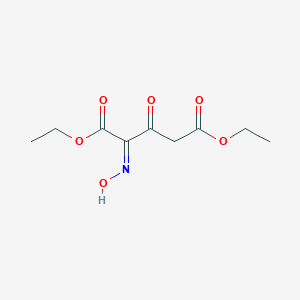
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
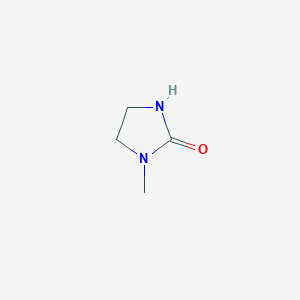
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
